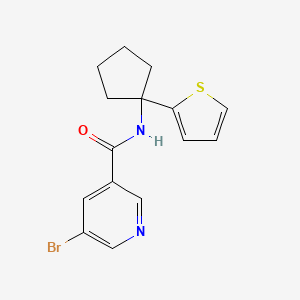

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide

Descripción

5-Bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide is a brominated nicotinamide derivative featuring a thiophene-substituted cyclopentyl group at the amide nitrogen. Its structure combines a pyridine ring substituted with a bromine atom at the 5-position and a cyclopentyl moiety functionalized with a thiophen-2-yl group.

The synthesis of such compounds typically involves coupling reactions between nicotinamide derivatives and functionalized cyclopentyl intermediates. For example, analogous bromo-nicotinamides are synthesized via palladium-catalyzed cross-coupling, hydrogenation, and deprotection steps, as described in patent literature . Computational tools like density functional theory (DFT) may assist in optimizing synthetic pathways or predicting electronic properties .

Propiedades

IUPAC Name |

5-bromo-N-(1-thiophen-2-ylcyclopentyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2OS/c16-12-8-11(9-17-10-12)14(19)18-15(5-1-2-6-15)13-4-3-7-20-13/h3-4,7-10H,1-2,5-6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFGGXGYTIDQEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide typically involves the following steps:

Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction or a similar organometallic reaction, where a cyclopentylmagnesium bromide or cyclopentyl lithium reagent is reacted with a suitable precursor.

Thiophene Attachment: The thiophene ring can be attached to the cyclopentyl group through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of thiophene.

Amide Formation: The final step involves the formation of the amide linkage between the nicotinamide and the cyclopentyl-thiophene moiety. This can be achieved through a condensation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Tin(II) chloride, iron powder

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Scientific Research Applications of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide

5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide is a synthetic compound that belongs to the nicotinamide derivatives class. It is characterized by a bromine atom at the 5th position of the nicotinamide ring, a thiophene ring attached to a cyclopentyl group, and an amide linkage. This unique structure makes it a candidate for various applications in chemistry, biology, medicine, and industry.

Applications

- Chemistry 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide serves as a building block in synthesizing complex molecules and can be used in various organic reactions.

- Biology Due to its structural features, this compound is a potential candidate for studying biological interactions and pathways.

- Medicine Preliminary studies suggest it has potential as a therapeutic agent because of its ability to interact with specific biological targets.

- Industry It can be used in developing new materials and as a precursor for synthesizing other valuable compounds.

5-Bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide's unique structure makes it a potential candidate for various biological applications.

Potential Products Formed

- Oxidation: Sulfoxides, sulfones

- Reduction: Amines

- Substitution: Various substituted derivatives depending on the nucleophile used

Mecanismo De Acción

The mechanism of action of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations

Lipophilicity and Bioavailability :

- The thiophene and cyclopentyl groups in the target compound likely enhance lipophilicity compared to pyridinyl or trifluoromethylsulfanylethyl substituents. This may improve membrane permeability but reduce aqueous solubility .

- The trifluoromethylsulfanylethyl group in C₁₀H₁₀BrF₃N₂OS introduces metabolic resistance due to the stability of C-F bonds, a feature absent in the thiophene-based analog .

Electronic and Steric Effects: The thiophene’s aromaticity may facilitate π-π interactions with biological targets, whereas the pyridinyl group in C₁₂H₁₁BrN₄O could engage in hydrogen bonding via its nitrogen lone pairs .

Synthetic Complexity :

- The target compound’s synthesis requires multi-step functionalization of the cyclopentyl-thiophene moiety, contrasting with simpler alkylation or cross-coupling routes for C₁₀H₁₀BrF₃N₂OS and C₁₂H₁₁BrN₄O .

Hypothetical Pharmacological Implications

- PARP Inhibition: Bromo-nicotinamides are known to interfere with DNA repair mechanisms. The thiophene-cyclopentyl group may enhance target affinity over pyridinyl derivatives .

- Kinase Inhibition : The trifluoromethylsulfanylethyl group in C₁₀H₁₀BrF₃N₂OS could improve selectivity for kinases with hydrophobic active sites, whereas the target compound’s thiophene might favor interactions with redox-active enzymes .

Research Tools and Methodologies

Actividad Biológica

5-Bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives. Its unique structure, characterized by a bromine atom at the 5-position of the nicotinamide ring, a thiophene ring, and a cyclopentyl group, positions it as a potential candidate for various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The synthesis of 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide typically involves several key steps:

- Formation of the Cyclopentyl Group : This can be achieved through Grignard reactions or similar organometallic methods.

- Thiophene Attachment : The thiophene ring is often introduced via Suzuki-Miyaura coupling, utilizing palladium catalysts and boronic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, thereby influencing various metabolic pathways. The exact targets remain to be fully elucidated but are crucial for understanding its therapeutic potential.

Anticancer Properties

Recent studies have indicated that 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide exhibits significant anticancer activity. For example, it has shown cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.4 |

| U-937 (Acute Monocytic Leukemia) | 3.2 |

| CEM-13 (T Acute Lymphoblastic Leukemia) | 4.8 |

These findings suggest that the compound induces apoptosis in cancer cells, potentially through pathways involving p53 activation and caspase-3 cleavage .

Neuroprotective Effects

In addition to its anticancer properties, preliminary research suggests that this compound may possess neuroprotective effects. It has been shown to interact with SLACK channels, which are implicated in neuronal excitability and signaling pathways associated with epilepsy . This interaction could pave the way for its use in treating neurological disorders.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxicity of various nicotinamide derivatives, including 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide, against multiple cancer cell lines. The results demonstrated that this compound had superior efficacy compared to traditional chemotherapeutics like doxorubicin .

- Neuropharmacological Assessment : In a cellular model of epilepsy, this compound was tested for its ability to modulate SLACK channel activity. The results indicated a significant reduction in neuronal excitability, suggesting potential therapeutic applications in epilepsy management .

Comparative Analysis

When compared to similar compounds, 5-bromo-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide stands out due to its unique structural features:

| Compound | Key Features |

|---|---|

| N-(thiophen-2-yl)nicotinamide | Lacks bromine and cyclopentyl group |

| 5-bromo-N-(cyclopentyl)nicotinamide | Lacks thiophene ring |

| 5-bromo-N-(1-(thiophen-2-yl)ethyl)nicotinamide | Contains ethyl instead of cyclopentyl group |

This uniqueness allows it to interact with biological systems in ways that similar compounds may not, enhancing its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.